molecular formula C25H21N3O4 B7718483 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No. B7718483
M. Wt: 427.5 g/mol
InChI Key: MXXRKQDEOQCTDQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, also known as DQ-6, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide involves its interaction with L-type calcium channels, leading to a decrease in calcium influx into neurons. This results in a range of physiological effects, including a decrease in neurotransmitter release and neuronal excitability. The selectivity of this compound for L-type calcium channels makes it a valuable tool for studying the role of these channels in neuronal function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit L-type calcium channels, decrease neurotransmitter release, and reduce neuronal excitability. These effects have been observed in both in vitro and in vivo studies, suggesting that this compound has potential as a tool for studying the role of calcium channels in neuronal function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its selectivity for L-type calcium channels, which allows for specific targeting of these channels. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in a range of experimental settings. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, including its potential use in the treatment of neurological disorders. The selective inhibition of L-type calcium channels by this compound may have therapeutic potential for conditions such as epilepsy and Parkinson's disease, which are characterized by abnormal calcium signaling in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide involves several steps, starting with the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-formylquinoline to produce the intermediate compound. This intermediate is then reacted with 3-nitrobenzoyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of interest is its potential use as a tool for studying the role of calcium channels in neuronal function. This compound has been shown to selectively inhibit L-type calcium channels, which are involved in a range of physiological processes, including neurotransmitter release and neuronal excitability.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-10-11-17(2)23(12-16)27(25(30)19-7-5-8-21(14-19)28(31)32)15-20-13-18-6-3-4-9-22(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRKQDEOQCTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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